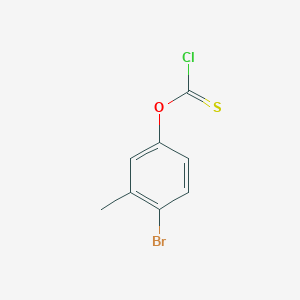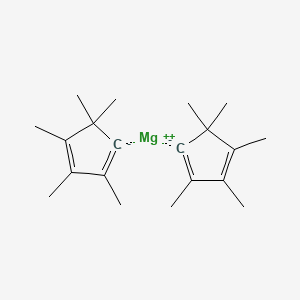
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene, also known as Bis(pentamethylcyclopentadienyl)magnesium, is a chemical compound with the molecular formula C20H32Mg. This compound is notable for its unique structure, which includes a magnesium atom coordinated to two pentamethylcyclopentadienyl ligands. It is used in various chemical applications, particularly in organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of pentamethylcyclopentadiene with a magnesium source. One common method is the reaction of pentamethylcyclopentadiene with magnesium chloride in the presence of a base, such as sodium hydride, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo substitution reactions where the pentamethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific ligands and catalysts to facilitate the exchange .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields magnesium oxide, while substitution reactions can produce a variety of organometallic compounds depending on the ligands introduced .
Scientific Research Applications
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Mechanism of Action
The mechanism of action of Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene involves its ability to coordinate with other molecules through its magnesium center. This coordination allows it to act as a catalyst in various chemical reactions, facilitating the formation or breaking of chemical bonds. The pentamethylcyclopentadienyl ligands provide stability and enhance the reactivity of the magnesium center .
Comparison with Similar Compounds
Similar Compounds
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene: Similar in structure but with different substitution patterns on the cyclopentadienyl ring.
Bis(cyclopentadienyl)magnesium: Lacks the methyl groups, resulting in different reactivity and stability.
Uniqueness
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C20H30Mg |
|---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Mg/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
InChI Key |
AKJCOGZAZPRKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


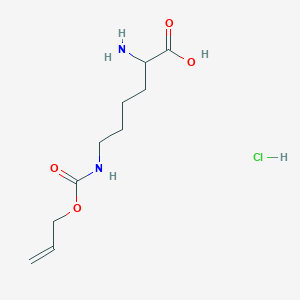
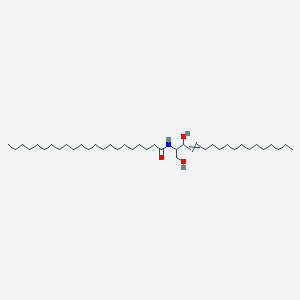
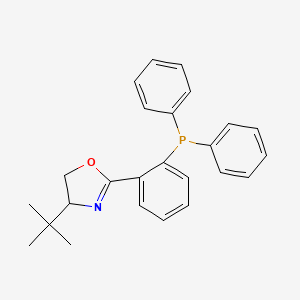
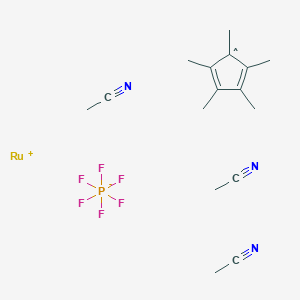
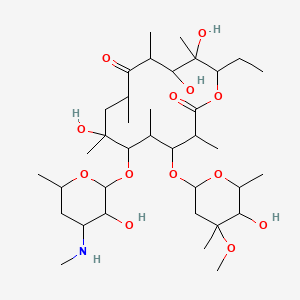
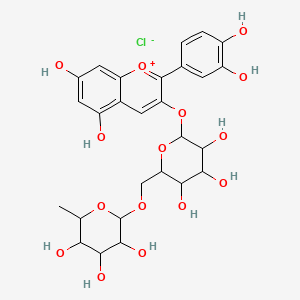
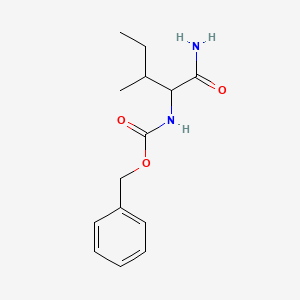
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
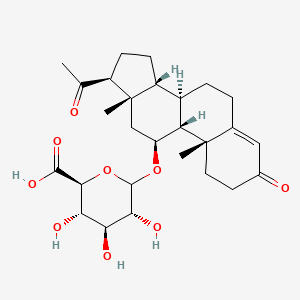
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)

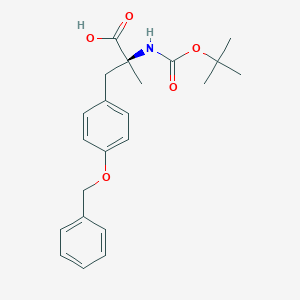
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)
